Cryptosin
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Overview
Description
Herbimycin is a benzoquinone ansamycin antibiotic that binds to Heat Shock Protein 90 (Hsp90) and alters its function. Hsp90 client proteins play important roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis . Herbimycin was originally discovered due to its herbicidal activity and has since been found to have significant biological activities, including anti-tumor properties .
Preparation Methods
Herbimycin is synthetically prepared, although it was initially isolated from the bacterium Streptomyces hygroscopicus . The synthetic route involves the use of a 3-amino-5-hydroxybenzoic acid starter unit, followed by polyketide synthase processing and tailoring enzyme reactions . Industrial production methods typically involve fermentation processes using Streptomyces species .
Chemical Reactions Analysis
Herbimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridinium hydrobromide perbromide, which can substitute the hydrogen at the 19-position of herbimycin A . Major products formed from these reactions include various herbimycin analogs, such as 4,5-dihydro-(4S)-4-hydroxyherbimycin B and (15S)-15-hydroxyherbimycin B .
Scientific Research Applications
Herbimycin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study tyrosine kinases and their role in cell signaling pathways.
Medicine: It has shown potential as an anti-cancer agent by inducing apoptosis in tumor cells and inhibiting the activity of oncogenic tyrosine kinases
Industry: Herbimycin’s herbicidal properties make it useful in agricultural applications.
Mechanism of Action
Herbimycin binds specifically to Hsp90 and its endoplasmic reticulum homologue GP96, interfering with the conformational maturation of proteins and the cellular stress response . In cancer cells, Hsp90 stabilizes mutated growth factor and signal proteins that facilitate tumor growth. By binding to and inactivating Hsp90, herbimycin leads to the degradation of these cancer cell proteins .
Comparison with Similar Compounds
Herbimycin is part of the ansamycin family of antibiotics, which includes compounds like geldanamycin and other herbimycin analogs . These compounds share a similar mechanism of action, targeting Hsp90 and inhibiting its function. herbimycin is unique in its specific binding properties and the range of biological activities it exhibits .
Similar compounds include:
Geldanamycin: Another ansamycin antibiotic that inhibits Hsp90.
Herbimycin B: An analog of herbimycin with similar biological activities.
Herbimycin G: A newly discovered analog with antiplasmodial activity.
Herbimycin’s unique binding properties and broad range of biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
111420-57-6 |
---|---|
Molecular Formula |
C29H40O11 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
(1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-7-[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one |
InChI |
InChI=1S/C29H40O11/c1-26-5-3-15(38-21-10-17(31)22(33)18(11-30)39-21)8-14(26)9-19-29(40-19)24(26)23(34)25(35)27(2)16(4-6-28(27,29)36)13-7-20(32)37-12-13/h7,14-19,21-24,30-31,33-34,36H,3-6,8-12H2,1-2H3/t14-,15-,16+,17+,18+,19-,21+,22-,23+,24+,26-,27-,28+,29-/m0/s1 |
InChI Key |
NRBYBABUHKEQNM-QCJAYSJESA-N |
SMILES |
CC12CCC(CC1CC3C4(C2C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)O3)OC7CC(C(C(O7)CO)O)O |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1C[C@H]3[C@@]4([C@@H]2[C@H](C(=O)[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)O3)O[C@H]7C[C@H]([C@@H]([C@H](O7)CO)O)O |
Canonical SMILES |
CC12CCC(CC1CC3C4(C2C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)O3)OC7CC(C(C(O7)CO)O)O |
Synonyms |
cryptosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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